N-(2,4-difluorophenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
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Description
N-(2,4-difluorophenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H17F2N3O2S and its molecular weight is 389.42. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
A study highlighted the synthesis of new derivatives similar to the compound , focusing on their potential antitumor activity. These compounds were evaluated against various human tumor cell lines, suggesting their potential in cancer treatment research (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activity
Research into similar compounds has demonstrated antimicrobial properties, suggesting a potential pathway for the development of new antimicrobial agents. These compounds were tested against a range of bacterial and fungal species, indicating their broad-spectrum antimicrobial potential (Krátký, Vinšová, & Stolaříková, 2017).
Antioxidant Activity
Compounds structurally related to N-(2,4-difluorophenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide have also been evaluated for their antioxidant properties. These studies suggest potential applications in conditions where oxidative stress plays a role (Koppireddi et al., 2013).
Synthesis and Characterization
The synthesis and characterization of compounds within this chemical class are crucial for understanding their potential applications. Studies detail the synthetic routes and structural analysis, providing a foundation for further medicinal chemistry investigations (Shareef & Shareef, 2021).
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O2S/c1-2-26-15-6-4-14(5-7-15)24-10-9-22-19(24)27-12-18(25)23-17-8-3-13(20)11-16(17)21/h3-11H,2,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNCQCAESOFYEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.